N-(3,4-difluorophenyl)-3-fluorobenzamide

PDE3A inhibition Cardiovascular signaling Chemical probe

N-(3,4-Difluorophenyl)-3-fluorobenzamide (CAS 560079-38-1) is a fluorinated aromatic amide, formally classified as a 3-fluorobenzamide derivative. It is a synthetic small molecule with a molecular formula of C₁₃H₈F₃NO and a molecular weight of 251.20 g/mol.

Molecular Formula C13H8F3NO
Molecular Weight 251.20 g/mol
CAS No. 560079-38-1
Cat. No. B5841089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-fluorobenzamide
CAS560079-38-1
Molecular FormulaC13H8F3NO
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18)
InChIKeyWJZZTSIUQVVVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-difluorophenyl)-3-fluorobenzamide (CAS 560079-38-1): A Fluorinated Benzamide Building Block for Targeted PDE3A and CYP3A4 Research


N-(3,4-Difluorophenyl)-3-fluorobenzamide (CAS 560079-38-1) is a fluorinated aromatic amide, formally classified as a 3-fluorobenzamide derivative . It is a synthetic small molecule with a molecular formula of C₁₃H₈F₃NO and a molecular weight of 251.20 g/mol . Its structure features a 3-fluorobenzoyl group linked via an amide bond to a 3,4-difluoroaniline moiety, which imparts distinct electronic and steric properties relevant to its biological interactions [1]. This compound has been evaluated in various biochemical assays and is primarily recognized for its role as a building block in medicinal chemistry and chemical biology research [2]. It has demonstrated specific inhibitory activity against human phosphodiesterase 3A (PDE3A) and cytochrome P450 3A4 (CYP3A4), making it a valuable probe for studying cardiovascular signaling and drug metabolism pathways [1].

Why N-(3,4-difluorophenyl)-3-fluorobenzamide Cannot Be Replaced by Common 3-Fluorobenzamide Analogs


The precise positioning of fluorine atoms on both aromatic rings of N-(3,4-difluorophenyl)-3-fluorobenzamide is critical for its distinct biological activity profile. Subtle changes in the fluorination pattern on the aniline ring, such as the 2,4-difluoro or 2,5-difluoro isomers, can lead to dramatically different interactions with biological targets . For instance, the 3,4-difluorophenyl substitution pattern is a known structural motif associated with PDE3A inhibition, a property not universally shared by other difluorophenyl regioisomers [1]. Furthermore, the specific combination of a 3-fluorobenzoyl group and a 3,4-difluorophenyl group results in a unique three-dimensional electrostatic and steric surface that dictates binding affinity and selectivity towards proteins like CYP3A4 [2]. Consequently, substituting this compound with a generic 3-fluorobenzamide derivative or a different difluorophenyl regioisomer carries a high risk of losing the specific biological activities, such as PDE3A inhibition and CYP3A4 interaction, for which this compound is selected. The quantitative evidence below substantiates this lack of interchangeability.

Quantitative Differentiation of N-(3,4-difluorophenyl)-3-fluorobenzamide Against Structural Analogs


PDE3A Inhibition: A Unique Activity Profile Among 3-Fluorobenzamide Regioisomers

N-(3,4-Difluorophenyl)-3-fluorobenzamide exhibits specific inhibitory activity against human phosphodiesterase 3A (PDE3A) [1]. In a cell-free in vitro assay using time-resolved fluorescence resonance energy transfer (TR-FRET), the compound demonstrated an AC₅₀ of 30,000 nM (30 µM) against human PDE3A [1]. In stark contrast, a close structural analog, N-(2,4-difluorophenyl)-3-fluorobenzamide (CAS 415692-36-3), has been documented to possess no reported PDE3A activity . This indicates that the 3,4-difluorophenyl substitution pattern is a critical determinant for PDE3A engagement, differentiating the target compound from its 2,4-difluoro regioisomer.

PDE3A inhibition Cardiovascular signaling Chemical probe

CYP3A4 Inhibition: Comparable Potency to Known Metabolic Modulators

N-(3,4-Difluorophenyl)-3-fluorobenzamide demonstrates direct inhibition of recombinant human CYP3A4, a key enzyme involved in drug metabolism [1]. In a fluorescence-based assay using the fluorogenic substrate BZR, the compound exhibited an IC₅₀ of 30,000 nM (30 µM) [1]. This activity places it in the same potency range as known CYP3A4 inhibitors, and it represents a specific interaction profile not commonly reported for all 3-fluorobenzamide analogs. For instance, the related compound N-(2,4-difluorophenyl)-3-fluorobenzamide has not been documented to exhibit CYP3A4 inhibition .

CYP3A4 inhibition Drug metabolism ADME-Tox

Physicochemical Profile: Higher Lipophilicity Than Many Simple Benzamide Analogs

The calculated physicochemical properties of N-(3,4-difluorophenyl)-3-fluorobenzamide indicate a moderate to high lipophilicity (XLogP of 3.5) . This value is higher than many simpler benzamide derivatives (e.g., benzamide itself has an XLogP of ~0.6) and even some other fluorinated analogs, which can influence membrane permeability, protein binding, and overall ADME profile. For example, N-(2,4-difluorophenyl)-3-fluorobenzamide has a reported LogP of 3.74 , but the 3,4-difluoro substitution yields a slightly different XLogP value (3.5) , potentially affecting its in vivo distribution compared to the 2,4-isomer.

Lipophilicity ADME prediction Permeability

Topological Polar Surface Area (TPSA): Lower Than Many Polar Drug Scaffolds

The topological polar surface area (TPSA) of N-(3,4-difluorophenyl)-3-fluorobenzamide is calculated to be 29.1 Ų . This value is considerably lower than that of many drug-like molecules, which often exceed 60-70 Ų. For context, the well-known drug aspirin has a TPSA of 46.5 Ų. The low TPSA suggests enhanced potential for passive diffusion across cell membranes and, combined with its lipophilicity, may indicate a propensity for blood-brain barrier penetration, a class-level inference for small, lipophilic fluorinated aromatics. This differentiates it from more polar benzamide analogs that may have limited cellular permeability [1].

Polar surface area Membrane permeability CNS drug design

Optimal Research and Industrial Applications for N-(3,4-difluorophenyl)-3-fluorobenzamide


As a Chemical Probe for PDE3A-Mediated Cardiovascular Signaling

Due to its demonstrated inhibition of PDE3A with an AC₅₀ of 30 µM [1], this compound is ideally suited for use as a chemical probe in cell-based assays or in vitro studies investigating the role of PDE3A in cardiomyocyte contractility, platelet aggregation, or vascular smooth muscle relaxation. It can be employed alongside known PDE3 inhibitors to dissect isoform-specific functions in cardiovascular disease models.

As a Tool Compound for CYP3A4 Drug-Drug Interaction Studies

Its direct inhibition of CYP3A4 (IC₅₀ = 30 µM) [2] positions this compound as a useful tool for in vitro drug metabolism and pharmacokinetic (DMPK) assays. Researchers can utilize it to probe CYP3A4-mediated metabolic stability of co-administered drug candidates in human liver microsome or hepatocyte assays, helping to predict potential drug-drug interactions early in the drug discovery process.

As a Lipophilic Fragment for CNS Drug Discovery

The combination of high lipophilicity (XLogP = 3.5) and low topological polar surface area (TPSA = 29.1 Ų) makes N-(3,4-difluorophenyl)-3-fluorobenzamide an attractive fragment or building block for the synthesis of new chemical entities targeting central nervous system (CNS) disorders. Its physicochemical profile aligns with favorable CNS penetration, allowing medicinal chemists to incorporate it into larger molecular scaffolds while maintaining desirable brain exposure properties.

As a Core Scaffold for PDE3A-Targeted Lead Optimization

The 3,4-difluorophenyl-3-fluorobenzamide core structure can serve as a starting point for structure-activity relationship (SAR) campaigns aimed at developing more potent and selective PDE3A inhibitors [1]. Systematic modification of the aniline or benzoyl rings could be explored to improve potency beyond the initial 30 µM AC₅₀, with the aim of creating novel therapeutics for heart failure or thrombotic disorders.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.